5,6',6'-trimethyl-2'-oxo-4-phenyl-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-yl acetate
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Overview
Description
5,6’,6’-Trimethyl-2’-oxo-4-phenyl-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]-7-yl acetate is a complex organic compound with a unique spiro structure This compound features a chromene ring fused with a pyrimidine ring, making it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6’,6’-trimethyl-2’-oxo-4-phenyl-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]-7-yl acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromene Ring: This step often involves the cyclization of a suitable phenol derivative with an aldehyde under acidic conditions to form the chromene core.
Spiro Compound Formation: The chromene intermediate is then reacted with a pyrimidine derivative. This step may involve a condensation reaction facilitated by a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride (Ac2O) in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups, using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol or KCN in aqueous ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or nitriles.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique spiro structure and reactivity. It serves as a model compound for understanding spiro compound synthesis and reactivity.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as ligands for receptor studies due to their structural complexity.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 5,6’,6’-trimethyl-2’-oxo-4-phenyl-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]-7-yl acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the functional groups involved.
Comparison with Similar Compounds
Similar Compounds
Spiro[chromene-2,4’-pyrimidin]-7-yl acetate: Lacks the methyl and phenyl substitutions.
2’-oxo-4-phenyl-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]: Lacks the acetate group.
Uniqueness
The presence of the acetate group and the specific methyl and phenyl substitutions make 5,6’,6’-trimethyl-2’-oxo-4-phenyl-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]-7-yl acetate unique. These modifications can significantly alter its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C23H26N2O4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(4,4,5'-trimethyl-2-oxo-4'-phenylspiro[1,3-diazinane-6,2'-3,4-dihydrochromene]-7'-yl) acetate |
InChI |
InChI=1S/C23H26N2O4/c1-14-10-17(28-15(2)26)11-19-20(14)18(16-8-6-5-7-9-16)12-23(29-19)13-22(3,4)24-21(27)25-23/h5-11,18H,12-13H2,1-4H3,(H2,24,25,27) |
InChI Key |
CPICVDHGSFJJEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(CC3(O2)CC(NC(=O)N3)(C)C)C4=CC=CC=C4)OC(=O)C |
Origin of Product |
United States |
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